molecular formula C9H9ClN2O B7966441 3-(Oxazol-4-yl)anilinehydrochloride

3-(Oxazol-4-yl)anilinehydrochloride

Cat. No.: B7966441
M. Wt: 196.63 g/mol
InChI Key: OEXHAHJWAIKNHK-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)anilinehydrochloride is a chemical compound that features an oxazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)anilinehydrochloride typically involves the formation of the oxazole ring followed by its attachment to the aniline group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The resulting oxazoline can then be oxidized to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors packed with heterogeneous catalysts like manganese dioxide can facilitate the efficient conversion of intermediates to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-4-yl)anilinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazole derivatives.

    Substitution: Various substituted aniline derivatives.

    Coupling: Biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby exerting its therapeutic effects . The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxazoles: Compounds with a similar oxazole ring structure.

    Aniline Derivatives: Compounds with an aniline moiety attached to various functional groups.

Uniqueness

3-(Oxazol-4-yl)anilinehydrochloride is unique due to the combination of the oxazole ring and aniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-oxazol-4-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(4-8)9-5-12-6-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXHAHJWAIKNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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